molecular formula C18H14ClNO5 B4198827 2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

Cat. No.: B4198827
M. Wt: 359.8 g/mol
InChI Key: VMVSIDQUHDFEOC-UHFFFAOYSA-N
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Description

2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a chloro group, a methoxyphenyl group, and an acetamide group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions, followed by cyclization.

    Introduction of the chloro group: Chlorination of the chromen-2-one core can be carried out using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the methoxyphenyl group: This step involves the coupling of the chlorinated chromen-2-one with a methoxyphenyl derivative, typically through a Suzuki-Miyaura cross-coupling reaction.

    Formation of the acetamide group: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine using acidic or basic conditions.

Scientific Research Applications

2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can be compared with other similar compounds, such as:

    Coumarin derivatives: These compounds share the chromen-2-one core structure and exhibit similar biological activities.

    Chloroacetamide derivatives: These compounds contain the acetamide group and are known for their herbicidal and antimicrobial properties.

    Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[6-chloro-4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO5/c1-23-11-4-2-10(3-5-11)12-7-18(22)25-15-8-16(24-9-17(20)21)14(19)6-13(12)15/h2-8H,9H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVSIDQUHDFEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
Reactant of Route 2
2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
Reactant of Route 3
2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
Reactant of Route 4
Reactant of Route 4
2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
Reactant of Route 5
2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
Reactant of Route 6
2-{[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

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